3-(2-Methoxyphenyl)isonicotinic acid

Overview

Description

3-(2-Methoxyphenyl)isonicotinic acid is an organic compound with the molecular formula C13H11NO3 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The molecule has four stable conformers, and the most stable conformer is known as the C1 form .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, isonicotinic acid derivatives are known to undergo various chemical reactions .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Schiff Base Compounds : 3-(2-Methoxyphenyl)isonicotinic acid has been utilized in the synthesis of Schiff base compounds, displaying trans configurations with respect to C=N double bonds. This includes the creation of compounds with potential antibacterial activities (Yang, 2007).

Catalysis in Chemical Reactions

- Organocatalyst in Pyranopyrazole Synthesis : It acts as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, showcasing its application in green chemistry (Zolfigol et al., 2013).

Material Sciences

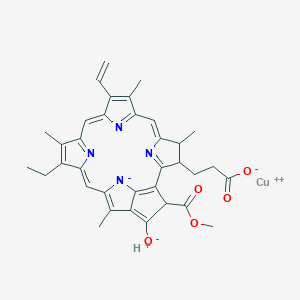

- Development of Semiconductor Materials : this compound has been involved in the synthesis of unsymmetrical porphyrins. These compounds exhibit significant potential as semiconductor materials (Wang, Li, & Wang, 2021).

Molecular Dynamics and Computational Chemistry

- Conformational Analysis and Computational Studies : Molecular structure and electronic properties of this acid have been analyzed through Ab initio and DFT calculations, highlighting its conformational dynamics and electronic characteristics (Uğurlu, 2017).

Chemical Engineering

- Chemical Oxidation Processes : Research has been conducted on the oxidation processes for synthesizing isonicotinic acid, providing insights into cleaner and more cost-effective production methods (Wang Qi-chang, 2010).

Electrochemistry

- Electroreduction Mechanism Studies : Studies on the electroreduction of isonicotinic acid on a mercury cathode have been conducted, offering valuable insights into its behavior in electrochemical processes (Wang Zhenghao & Hu Zhi-bin, 1985).

Safety and Hazards

The safety data sheet for a similar compound, 3-(O-Methoxyphenyl)propionic acid, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The future directions for the study of 3-(2-Methoxyphenyl)isonicotinic acid and its derivatives could involve further exploration of their biological activities, as well as the development of more potent chemical inducers through rational design . The activation of other metabolizing pathways, apart from those of isoniazid, might also be investigated .

Mechanism of Action

Target of Action

3-(2-Methoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives are known to target organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . These targets play a crucial role in the treatment of tuberculosis and other mycobacterial infections .

Mode of Action

The mode of action of this compound is likely similar to that of isonicotinic acid and its derivatives. Isonicotinic acid is a prodrug and must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid , which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

Isonicotinic acid and its derivatives are known to interfere with the mycobacterial cell wall biosynthesis and nucleic acid synthesis .

Pharmacokinetics

The pharmacokinetics of isonicotinic acid and its derivatives have been studied . These studies could provide a basis for understanding the pharmacokinetics of this compound.

Result of Action

Isonicotinic acid and its derivatives are known to have bactericidal effects when mycobacteria grow rapidly and bacteriostatic effects when they grow slowly . This suggests that this compound may have similar effects.

Action Environment

Factors such as ph and temperature are generally known to influence the action and stability of similar compounds .

properties

IUPAC Name |

3-(2-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYHBIZGGUXZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540644 | |

| Record name | 3-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100004-81-7 | |

| Record name | 3-(2-Methoxyphenyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100004-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-](/img/structure/B3044261.png)

![3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/no-structure.png)

![Diphenylbis[4-(diphenylamino)phenyl]silane](/img/structure/B3044273.png)